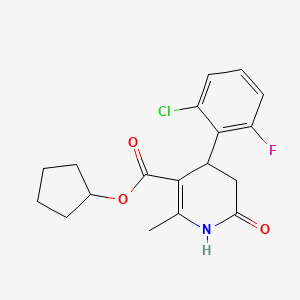

![molecular formula C19H21N3O4 B5602808 1-[5-(甲氧甲基)-2-呋喃甲酰基]-1',4'-二氢-3'H-螺[哌啶-4,2'-喹喔啉]-3'-酮](/img/structure/B5602808.png)

1-[5-(甲氧甲基)-2-呋喃甲酰基]-1',4'-二氢-3'H-螺[哌啶-4,2'-喹喔啉]-3'-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a class of chemicals that have garnered interest due to their unique molecular architectures and potential for pharmacological activity. While specific information on this compound is scarce, research on similar compounds provides insights into their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related spiro compounds involves cyclofunctionalization of olefinic urethanes and ureas with halogens, leading to various spiro derivatives, including those with piperidine and quinoxalin rings (Takai, Obase, & Teranishi, 1988). Another method includes a one-step formation of furo[3,2-c]quinolin-4(5H)-ones via regioselective photoaddition (Suginome, Seko, Konishi, & Kobayashi, 1991).

Molecular Structure Analysis

Spiro compounds exhibit unique 3D architectures due to their spiro linkage, which connects two rings at a single atom. The molecular structure is characterized by the presence of a spiro linkage between the piperidine and quinoxalin rings, contributing to the compound's distinct chemical properties and potential biological activity (Pospíšilová, Krchňák, & Schütznerová, 2018).

Chemical Reactions and Properties

Spiro compounds involving piperidine and quinoxalin rings can participate in various chemical reactions, leading to the formation of new derivatives with potential therapeutic applications. These reactions include cycloadditions, halogenations, and rearrangements, showcasing the compound's reactive nature and versatility (Clark et al., 1983).

科学研究应用

离子液体中的多组分合成

一项值得注意的应用涉及新型杂化螺杂环的合成,包括与所述化学物质在结构上相似的化合物,通过多组分、1,3-偶极环加成反应。此过程利用离子液体,例如 1-丁基-3-甲基咪唑鎓溴化物 ([BMIm]Br),来实现化学、区域和立体选择性合成,得到极好的产物收率。该方法突出了离子液体在促进复杂有机反应中的效率,为传统溶剂提供了更绿色的替代方案 (Rajesh, Bala, & Perumal, 2012)。

亚型选择性 σ 受体配体

另一个研究领域探索了新型螺哌啶的合成,它们在结构上与所述化学物质相关,作为高效且亚型选择性 σ 受体配体。这些化合物已经制备出来,并通过放射性配体结合分析研究了它们对 σ1 和 σ2 受体的亲和力,证明了开发针对 σ 受体的新型治疗剂的潜力 (Maier & Wünsch, 2002)。

癌症治疗的双重抑制剂

在癌症研究中,氨基吡啶基/吡嗪基取代的螺[吲哚啉-3,4'-哌啶]-2-酮已被设计和合成,作为高效、高选择性和有效的 c-Met/ALK 双重抑制剂。这些抑制剂在体内显示出显着的肿瘤生长抑制,表明它们作为某些类型癌症的治疗剂的潜力 (Li et al., 2013)。

还原烷基化和新型环化反应

对吡啶鎓盐的还原烷基化以及二、四、六氢吡啶酯的研究,导致了各种螺化合物的合成,包括具有喹啉和哌啶基序的化合物。这些研究有助于开发新的合成路线和探索新型环化反应,丰富了有机合成的工具箱 (McCullough et al., 1996)。

功能化螺化合物的合成

功能化螺化合物,例如螺[吲哚啉-3,4'-吡喃并[3,2-h]喹啉],已通过三组分反应合成,展示了螺化合物在有机合成中的多功能性。这些反应为各种功能化螺化合物提供了一条有效的途径,突出了它们在药物化学和材料科学中的重要性 (Shi & Yan, 2016)。

属性

IUPAC Name |

1'-[5-(methoxymethyl)furan-2-carbonyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-25-12-13-6-7-16(26-13)17(23)22-10-8-19(9-11-22)18(24)20-14-4-2-3-5-15(14)21-19/h2-7,21H,8-12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBFZSFDEYSHKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)

![N-cyclopropyl-3-{1-isopropyl-5-[(isopropylamino)sulfonyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5602730.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B5602738.png)

![4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5602750.png)

![methyl 2-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5602755.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5602759.png)

![N-(2-methylbenzyl)-2-(3'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinoxalin]-1-yl)acetamide](/img/structure/B5602765.png)

![2-[{[(3R*,4R*)-4-(hydroxymethyl)-1-(2-methoxy-5-methylbenzoyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5602784.png)

![2-[6-(2,3-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5602801.png)

![6-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-2-methylpyridazin-3(2H)-one](/img/structure/B5602812.png)

![1-{[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinone](/img/structure/B5602820.png)

amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602821.png)